Desmethyl Levofloxacin-d8 Hydrochloride Desmethyl Levofloxacin-d8 Hydrochloride An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
Brand Name: Vulcanchem
CAS No.: 1217677-38-7
VCID: VC0196651
InChI: InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2;
SMILES: CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl
Molecular Formula: C17H11D8ClFN3O4
Molecular Weight: 391.85

Desmethyl Levofloxacin-d8 Hydrochloride

CAS No.: 1217677-38-7

VCID: VC0196651

Molecular Formula: C17H11D8ClFN3O4

Molecular Weight: 391.85

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desmethyl Levofloxacin-d8 Hydrochloride - 1217677-38-7

Description

Desmethyl Levofloxacin-d8 Hydrochloride is a deuterium-labeled version of Desmethyl Levofloxacin, which is a metabolite of Levofloxacin. Levofloxacin is a synthetic fluoroquinolone antibiotic used to treat bacterial infections by inhibiting DNA gyrase and topoisomerase IV enzymes, essential for bacterial DNA replication and transcription .

Chemical Data for Desmethyl Levofloxacin-d8 Hydrochloride

PropertyDescription
Molecular FormulaNot explicitly provided, but Desmethyl Levofloxacin's formula is similar to Levofloxacin's, with modifications due to demethylation and deuterium labeling.
Molecular WeightNot explicitly provided, but expected to be slightly higher than Desmethyl Levofloxacin due to deuterium substitution.
Chemical StructureIncludes a fluorine atom, carboxylic acid group, and piperazine moiety.
SynthesisInvolves demethylation of Levofloxacin using chemical reagents that selectively remove the methyl group.

Biological Activity

Desmethyl Levofloxacin-d8 Hydrochloride, like its unlabeled counterpart, exerts antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. This mechanism is crucial for understanding its role in combating bacterial infections and studying antibiotic resistance .

Biological Activity Data

Biological ActivityDescription
Antibacterial MechanismInhibition of DNA gyrase and topoisomerase IV.
Target BacteriaBoth gram-positive and gram-negative bacteria.
Metabolic RoleMetabolite of Levofloxacin, used in studying drug metabolism and pharmacokinetics.

Research Applications

Desmethyl Levofloxacin-d8 Hydrochloride is used in various research applications, including:

  • Pharmacokinetic Studies: The deuterium labeling allows researchers to track the compound's metabolism and distribution in biological systems without interfering with its chemical properties .

  • Antibiotic Resistance Studies: Understanding how Desmethyl Levofloxacin interacts with bacterial enzymes helps in developing strategies to combat resistance.

  • Metabolic Enzyme Studies: It is used to study the activity of metabolic enzymes involved in drug metabolism .

Research Application Data

ApplicationDescription
Pharmacokinetic StudiesUses deuterium labeling to track metabolism.
Antibiotic Resistance StudiesHelps understand mechanisms of resistance.
Metabolic Enzyme StudiesInvolves studying enzyme activity in drug metabolism.
CAS No. 1217677-38-7
Product Name Desmethyl Levofloxacin-d8 Hydrochloride
Molecular Formula C17H11D8ClFN3O4
Molecular Weight 391.85
IUPAC Name (2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2;
SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl
Appearance White Solid to Pale Yellow Solid
Melting Point >271°C (dec.)
Purity > 95%
Quantity Milligrams-Grams
Synonyms (3S)-9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl-d8)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride; DN 5455-d8 Hydrochloride
Tag Ofloxacin Impurities
PubChem Compound 46781175
Last Modified Feb 18 2024

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